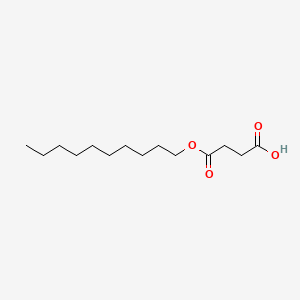
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a bromophenyl group, a propylthio group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common route starts with the bromination of phenol to introduce the bromophenyl group. This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The propylthio group is then introduced via a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, the bromophenyl group can participate in halogen bonding, and the triazole ring can coordinate with metal ions. These interactions can modulate biological pathways or catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the rest of the structure.
4-[(4-Bromophenyl)ethynyl]pyridine: Contains a bromophenyl group and a pyridine ring.
Eigenschaften
| 81518-41-4 | |
Molekularformel |
C17H16BrN3OS |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
2-[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H16BrN3OS/c1-2-11-23-17-20-19-16(14-5-3-4-6-15(14)22)21(17)13-9-7-12(18)8-10-13/h3-10,22H,2,11H2,1H3 |
InChI-Schlüssel |
NPLODILOQAQIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




